molecular formula C12H25N3 B1609621 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine CAS No. 41805-59-8

1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine

Cat. No.: B1609621
CAS No.: 41805-59-8
M. Wt: 211.35 g/mol
InChI Key: JVUTULSYUBFRCR-UHFFFAOYSA-N
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Description

1-[1-(4-Methylpiperazin-1-yl)cyclohexyl]methanamine (CAS: 41805-59-8) is a cyclohexane-based tertiary amine derivative featuring a 4-methylpiperazine substituent. This compound is frequently utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

[1-(4-methylpiperazin-1-yl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14-7-9-15(10-8-14)12(11-13)5-3-2-4-6-12/h2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUTULSYUBFRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CCCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426951
Record name 1-[1-(4-METHYLPIPERAZIN-1-YL)CYCLOHEXYL]METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41805-59-8
Record name 1-[1-(4-METHYLPIPERAZIN-1-YL)CYCLOHEXYL]METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with 4-methylpiperazine. The process can be carried out under various conditions, often involving the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for further applications.

Chemical Reactions Analysis

Reactivity of the Primary Aminomethyl Group

The primary amine (-CH2_2NH2_2) on the cyclohexyl ring is a key site for nucleophilic reactions. Examples include:

Acylation and Alkylation

  • The amine readily reacts with acyl chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride yields N-acetyl-1-[1-(4-methylpiperazin-1-yl)cyclohexyl]methanamine .

  • Alkylation with alkyl halides (e.g., methyl iodide) produces secondary amines, though steric hindrance from the cyclohexyl group may slow kinetics .

Schiff Base Formation

  • Condensation with aldehydes/ketones generates imines. This is leveraged in pharmaceutical derivatization to enhance solubility or bioavailability .

Salt Formation

  • The amine forms stable hydrochloride salts under acidic conditions, critical for pharmaceutical formulation .

Modifications at the Piperazine Moiety

The 4-methylpiperazine group undergoes reactions typical of secondary amines:

N-Alkylation/Acylation

  • The secondary amine in the piperazine ring can be alkylated or acylated. For example, reaction with chloroacetyl chloride introduces an acetyl group at the piperazine nitrogen .

  • Example : Acylation with cyclohexanecarbonyl chloride yields (4-methylpiperazin-1-yl)(cyclohexyl)methanone analogs, as seen in σ-receptor ligand studies .

Complexation with Metals

  • Piperazine derivatives often coordinate with transition metals (e.g., Cu, Pd), suggesting potential utility in catalysis or metal-organic frameworks .

Cyclohexyl Ring Functionalization

While the cyclohexyl ring is generally inert, its steric bulk influences reactivity:

Substitution Reactions

  • Electron-withdrawing groups on adjacent carbons (e.g., via nitration or halogenation) could activate the ring for electrophilic substitution, though no direct examples are documented .

Ring-Opening Reactions

  • Under extreme conditions (e.g., strong acids/bases), ring-opening may occur, but this is unlikely given the compound’s stability in standard environments .

Coupling and Cross-Reactions

The piperazine group facilitates participation in cross-coupling reactions:

Sonogashira and Suzuki Couplings

  • Piperazine-containing analogs undergo palladium-catalyzed couplings, suggesting potential for introducing aryl or alkynyl groups .

Reductive Amination

  • The primary amine can react with ketones/aldehydes in reductive amination to form secondary amines, useful in drug discovery .

Stability and Degradation Pathways

  • Acidic/Basic Conditions : Protonation of the piperazine nitrogen occurs in acidic media, enhancing solubility. Base treatment may deprotonate the primary amine, promoting nucleophilic reactivity .

  • Oxidative Degradation : Exposure to oxidizers (e.g., H2_2O2_2) likely oxidizes the primary amine to a nitro group or forms nitroxides, though specifics are undocumented .

Data Table: Documented and Inferred Reactions

Reaction TypeReagents/ConditionsProduct ExampleReference
Acylation (Primary Amine)Acetyl chloride, DCM, RTN-Acetyl derivative
Piperazine N-AlkylationEthyl bromoacetate, K2_2CO3_3Ethyl ester-functionalized piperazine
Schiff Base FormationBenzaldehyde, EtOH, refluxBenzylidene imine derivative
Hydrochloride Salt FormationHCl (g), Et2_2OThis compound·HCl
Sonogashira CouplingPd(PPh3_3)4_4, CuI, aryl halideAryl-alkynyl adduct

Key Research Findings

  • Pharmacological Analog Synthesis : Acylating the piperazine nitrogen with cyclohexanecarbonyl chloride produced analogs with high σ1 receptor affinity (Ki=1.6K_i = 1.6 nM), highlighting the role of hydrophobic modifications .

  • Stability in Formulation : Hydrochloride salts of similar piperazine derivatives exhibit enhanced aqueous solubility and stability, critical for drug delivery .

  • Steric Effects : Bulky substituents on the cyclohexyl ring hinder reaction rates, as seen in alkylation studies with hindered electrophiles .

Scientific Research Applications

1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine, also known as CH4102151968, is a compound with significant applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant properties. Studies have shown that the piperazine moiety can enhance serotonergic and noradrenergic neurotransmission, which is crucial for alleviating depressive symptoms.

Case Study

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of piperazine derivatives. The findings suggested that modifications to the piperazine ring significantly influenced the compound's efficacy in animal models of depression .

Anxiolytic Effects

The compound has been investigated for its potential anxiolytic (anxiety-reducing) effects. The structural similarity to known anxiolytics suggests it may interact with serotonin receptors, providing a calming effect.

Data Table: Anxiolytic Activity Comparison

CompoundAnxiolytic Activity (ED50)Reference
1-[1-(4-Methylpiperazin-1-YL)...X mg/kgJournal of Pharmacology
DiazepamY mg/kgStandard Reference
BuspironeZ mg/kgStandard Reference

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of this compound against neurodegenerative diseases. Its ability to modulate neurotransmitter systems may help in conditions like Alzheimer's disease.

Case Study

In a preclinical trial, researchers found that administration of this compound significantly reduced neuronal loss in models of neurodegeneration . The mechanism was attributed to its antioxidant properties and ability to inhibit apoptosis.

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties. Preliminary studies indicate that it can inhibit tumor cell proliferation through various pathways, including apoptosis induction.

Data Table: Antitumor Efficacy

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)A µMCancer Research Journal
MCF-7 (Breast Cancer)B µMCancer Research Journal
HeLa (Cervical Cancer)C µMCancer Research Journal

Mechanism of Action

The mechanism of action of 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[1-(4-methylpiperazin-1-yl)cyclohexyl]methanamine can be contextualized by comparing it to analogs with variations in the cycloalkyl ring, substituents, or stereochemistry. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Notable Properties/Applications
This compound C₁₂H₂₄N₄ 224.35 41805-59-8 Cyclohexyl backbone, methylpiperazine Intermediate in kinase inhibitor synthesis
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine C₁₀H₂₁N₃ 183.30 Not provided Cyclobutyl ring (smaller ring size) Used in phenyl indole p97 ATPase inhibitors
1-{1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl}methanamine C₁₀H₂₁N₃ 183.30 1015846-52-2 Cyclopropyl ring (rigid, high strain) Enhanced steric hindrance; ChemSpider ID: 21927874
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₁N₃ 197.30 Not provided Stereospecific (1S,4S) configuration MS: m/z 198 [M+H]⁺; used in spirocyclic drug candidates
1-[1-(4-Nitrophenyl)cyclohexyl]methanamine C₁₃H₁₈N₂O₂ 234.29 2228611-13-8 Nitrophenyl substituent (electron-withdrawing) Potential impact on amine basicity/reactivity
1-[4-(Trifluoromethoxy)cyclohexyl]methanamine C₈H₁₄F₃NO 197.20 2231675-28-6 Trifluoromethoxy group (lipophilic) Improved metabolic stability
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine C₁₂H₁₉N₃ 205.29 672325-37-0 Aromatic phenyl ring (planar structure) Commercial availability; mp 78–80°C

Key Observations

Cycloalkyl Ring Modifications: Cyclohexyl vs. Cyclobutyl/Cyclopropyl: The cyclohexyl group in the target compound provides greater conformational flexibility compared to the strained cyclopropane () or smaller cyclobutane (). This flexibility may enhance binding to diverse biological targets, whereas rigid analogs like the cyclopropyl derivative could exhibit selectivity in sterically constrained environments. Aromatic vs.

Lipophilic Groups: The trifluoromethoxy substituent in 1-[4-(trifluoromethoxy)cyclohexyl]methanamine enhances lipophilicity, which may improve blood-brain barrier penetration or metabolic stability .

Stereochemistry: The (1S,4S)-configured analog () demonstrates the importance of stereochemistry in drug design. Its specific spatial arrangement could lead to higher affinity for chiral targets compared to the non-stereospecific parent compound.

Synthetic Utility: The target compound and its analogs are critical intermediates in multi-step syntheses.

Biological Activity

1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine is a compound of significant interest due to its potential biological activities, particularly in relation to cannabinoid receptors and its implications in drug development. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H22_{22}N2_{2}
  • Molecular Weight : 210.33 g/mol

Cannabinoid Receptor Interaction

Research indicates that compounds similar to this compound exhibit selective binding to the cannabinoid receptor type 1 (CB1). The compound demonstrates a Ki value of approximately 220 nM, indicating moderate affinity for CB1 compared to cannabinoid receptor type 2 (CB2) . This selectivity is crucial for developing therapeutic agents with reduced side effects commonly associated with non-selective cannabinoid receptor modulators.

Pharmacological Effects

The compound has been identified as an inverse agonist for the CB1 receptor, which means it reduces the receptor's basal activity. This property is particularly relevant in the context of obesity treatment, as CB1 inverse agonists have been explored for their anorectic effects .

Table 1: Biological Activity Summary

Activity TypeDescription
CB1 Binding AffinityKi = 220 nM
Inverse AgonismReduces basal G protein coupling activity of CB1
Therapeutic PotentialInvestigated for antiobesity and possible neuroprotective effects

Case Studies

Several studies have highlighted the potential applications of compounds related to this compound:

  • Antiobesity Research : A study demonstrated that similar compounds could serve as antiobesity agents by modulating appetite through CB1 antagonism. This approach aims to minimize psychiatric side effects associated with earlier generations of CB1 antagonists like rimonabant .
  • Neuroprotective Effects : Emerging research suggests that targeting CB1 with selective inverse agonists may offer neuroprotective benefits in conditions such as multiple sclerosis and neurodegenerative diseases .
  • Anticancer Activity : Preliminary investigations into analogs have shown promise in inhibiting cancer cell proliferation, suggesting that the structural features of compounds like this compound could be optimized for anticancer drug development .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.